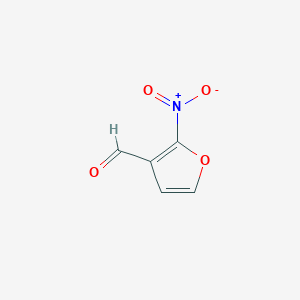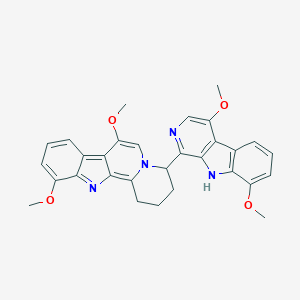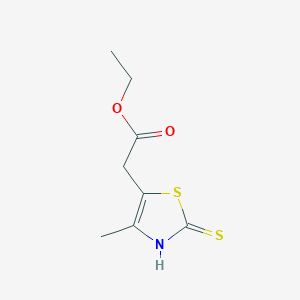
(5S)-3,5-Dimethyl-3-heptene-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3,5-Dimethyl-3-heptene-2-one, also known as DMH, is a chemical compound that belongs to the family of ketones. It is widely used in scientific research due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- The dehydration of (S)-3,5-dimethyl-1-hepten-3-ol leads to the synthesis of compounds including (5S)-3,5-dimethyl-1,3-heptadienes, which can be polymerized using specific catalyst systems. These polymers exhibit specific rotations similar to their monomers, with notable exceptions in some stereospecific polymerization cases (Janović & Fleš, 1971).
Key Intermediate in Synthesis
- The compound acts as a key intermediate in the synthesis of other chemicals, such as α-irone, with specific reactions involving catalysts like palladous chloride and p-phenyl-1-phospha-3-methyl-3-cyclopentene (Watanabe, Suga, & Fujita, 1973).
Intermediates in Herbicide Synthesis
- It is used in the synthesis of intermediates like 1,1,7-Trichloro-1-heptene-3-one, crucial for producing pyrazole herbicides. The synthesis process involves reactions like hydrolysis and acylation, and the final product is confirmed through spectroscopic methods (Xie Liu-li, 2013).
Gas-Phase Reactions
- In gas-phase reactions with O3, the compound forms part of a reaction pathway leading to products like carbonyl compounds. This process helps in understanding the reaction mechanisms of alkenes with ozone (Atkinson, Tuazon, & Aschmann, 1995).
Preparation of Chiral Auxiliaries
- Optically pure versions of related compounds, such as 2,6-dimethyl-3,5-heptanediol, are prepared for use as chiral auxiliaries in various chemical syntheses. The synthesis involves hydrogenation processes and recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
In Chemical Reactions and Spectroscopy
- The compound's derivatives and analogs are explored for their structural properties and activities, like radical scavenging. The research combines experimental and theoretical methods, including spectroscopic analysis and density functional theory calculations (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
Propiedades
Número CAS |
111187-62-3 |
|---|---|
Nombre del producto |
(5S)-3,5-Dimethyl-3-heptene-2-one |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(E,5S)-3,5-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1 |
Clave InChI |
IGGLXFFDERYJLU-DGUDBNDOSA-N |
SMILES isomérico |
CC[C@H](C)/C=C(\C)/C(=O)C |
SMILES |
CCC(C)C=C(C)C(=O)C |
SMILES canónico |
CCC(C)C=C(C)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)






